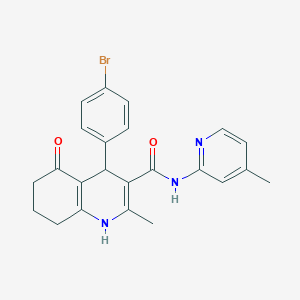![molecular formula C20H26N2O6S B4941941 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(3-methoxypropyl)acetamide](/img/structure/B4941941.png)
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(3-methoxypropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(3-methoxypropyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzenesulfonyl group, dimethoxyaniline, and a methoxypropyl acetamide moiety. Its distinct molecular framework makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and industrial applications.
准备方法
The synthesis of 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(3-methoxypropyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the benzenesulfonyl chloride: This is achieved by reacting benzene with chlorosulfonic acid under controlled conditions.
Synthesis of 3,4-dimethoxyaniline: This intermediate is prepared by methoxylation of aniline using methanol and a suitable catalyst.
Coupling reaction: The benzenesulfonyl chloride is then reacted with 3,4-dimethoxyaniline to form N-(benzenesulfonyl)-3,4-dimethoxyaniline.
Acylation: Finally, the N-(benzenesulfonyl)-3,4-dimethoxyaniline is acylated with 3-methoxypropyl acetamide under specific conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions .
化学反应分析
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(3-methoxypropyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as halides or amines replace the methoxy groups.
Hydrolysis: Acidic or basic hydrolysis can break down the acetamide moiety, yielding corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to control the reaction pathways and obtain desired products .
科学研究应用
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(3-methoxypropyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique structure imparts desirable properties to the final products
作用机制
The mechanism of action of 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The dimethoxyaniline moiety may contribute to the compound’s binding affinity and specificity, while the methoxypropyl acetamide group can enhance its solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
When compared to similar compounds, 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(3-methoxypropyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(3-methoxypropyl)acetamide: This compound has a bromine atom instead of methoxy groups, which can alter its reactivity and biological activity.
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(4-chloro-2-methylphenyl)acetamide: The presence of a chloro and methyl group in this compound can lead to different chemical and biological properties.
These comparisons highlight the importance of specific functional groups in determining the properties and applications of these compounds.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S/c1-26-13-7-12-21-20(23)15-22(29(24,25)17-8-5-4-6-9-17)16-10-11-18(27-2)19(14-16)28-3/h4-6,8-11,14H,7,12-13,15H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJZMWYQESFGTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN(C1=CC(=C(C=C1)OC)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
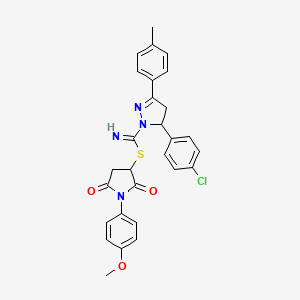
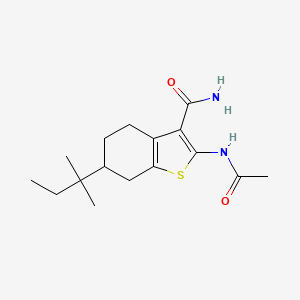
![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4941873.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941879.png)
![ethyl 2-[[2-(tert-butylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4941882.png)
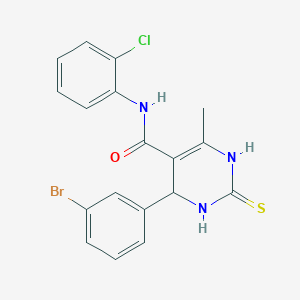
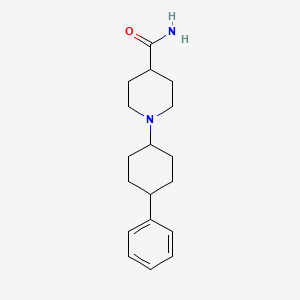
![2-chloro-6-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4941914.png)
![(4-methoxy-3-biphenylyl)[4-(methylthio)benzyl]amine](/img/structure/B4941925.png)
![ethyl (5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4941933.png)
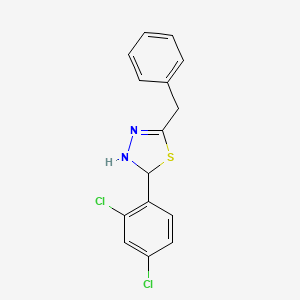
![3-ETHYL-5-METHYL-N-[2-(PIPERIDIN-1-YL)ETHYL]-12-OXAZOLE-4-CARBOXAMIDE](/img/structure/B4941947.png)
![3-[4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-6-(pyrrolidin-1-yl)pyridazine](/img/structure/B4941951.png)
